molecular formula C17H18O B1613655 3'-Methyl-3-(2-methylphenyl)propiophenone CAS No. 898789-07-6

3'-Methyl-3-(2-methylphenyl)propiophenone

Cat. No.: B1613655
CAS No.: 898789-07-6
M. Wt: 238.32 g/mol
InChI Key: FTLWJJHYWFMCDP-UHFFFAOYSA-N
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Description

3’-Methyl-3-(2-methylphenyl)propiophenone is a chemical compound with the molecular formula C17H18O . It is a member of the aryl ketone family . This compound is used in the preparation of other compounds .


Molecular Structure Analysis

The molecular structure of 3’-Methyl-3-(2-methylphenyl)propiophenone consists of a propiophenone backbone with methyl groups attached to the phenyl rings . The exact 3D structure may be viewed using Java or Javascript .


Physical and Chemical Properties Analysis

The physical and chemical properties of 3’-Methyl-3-(2-methylphenyl)propiophenone include a molecular weight of 238.32 g/mol. More specific properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Vinylphosphonium Salt Mediated Reactions

Research indicates that vinylphosphonium salts can mediate reactions between alkyl propiolates and aminophenols or hydroxyphenols to produce compounds like methyl 2-(1,3-benzodioxol-2-yl)acetate or 3-(1-phenylmethylidene)-1,4-benzodioxin-2-one. These findings open up potential pathways for synthesizing novel organic compounds with this ketone as a precursor or intermediate (Yavari et al., 2006).

Organic Solar Cells

In the context of organic solar cells, 3'-Methyl-3-(2-methylphenyl)propiophenone derivatives have been explored for their structural and optical properties in polymer/fullerene films. These studies aim to understand and enhance the efficiency of organic solar cells through the manipulation of material properties (Erb et al., 2005).

Asymmetric Synthesis

The compound has also been used in asymmetric synthesis processes. For example, the condensation of propiophenone derivatives with methyl and bornyl acetates via diethyl aminomagnesium bromide, followed by hydrolysis, has led to the creation of S-(+)-3-hydroxy-3-phenylvaleric acid. This illustrates its role in synthesizing chiral compounds with potential applications in pharmaceuticals (Mitsui & Kudo, 1967).

Environmental Bioremediation

Another study highlighted the biodegradation and chemotaxis of 3-methyl-4-nitrophenol, a structurally related compound, by Ralstonia sp. SJ98. This research points toward environmental applications, specifically in the bioremediation of recalcitrant compounds (Bhushan et al., 2000).

Advanced Material Science

In material science, the effects of annealing on the performance of polymer solar cells based on poly(3-hexylthiophene) and derivatives have been investigated. These studies contribute to the understanding of how thermal treatments can improve the electrical properties of materials for solar energy applications (Li et al., 2005).

Properties

IUPAC Name

3-(2-methylphenyl)-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-6-5-9-16(12-13)17(18)11-10-15-8-4-3-7-14(15)2/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLWJJHYWFMCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644003
Record name 3-(2-Methylphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-07-6
Record name 3-(2-Methylphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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